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Bis(3,5-dinitrobenzoyl) Peroxide

Cat. No.: B13672651
M. Wt: 422.22 g/mol
InChI Key: TZXPMSVPCRHCMJ-UHFFFAOYSA-N
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Description

Contextualization of Diacyl Peroxides in Organic Chemistry

Diacyl peroxides are a class of organic compounds characterized by two acyl groups linked by a peroxide bridge (-O-O-). numberanalytics.com They are widely recognized in organic chemistry for their ability to act as radical initiators. numberanalytics.comnumberanalytics.com Upon thermal or photochemical decomposition, the relatively weak oxygen-oxygen bond cleaves homolytically, generating acyloxy radicals. numberanalytics.com These radicals can then undergo further reactions, such as decarboxylation to produce alkyl or aryl radicals and carbon dioxide. rsc.org This property makes diacyl peroxides invaluable in a variety of synthetic transformations, including polymerization reactions and the introduction of aryl or alkyl groups into organic molecules. numberanalytics.comrsc.org Their versatility extends to their use as oxidants and electrophiles in various organic syntheses. rsc.org

Historical Development of Aromatic Peroxide Chemistry and its Theoretical Foundations

The history of peroxide chemistry dates back to the early 19th century with the synthesis of hydrogen peroxide by Louis Jacques Thénard in 1818. norsepure.com The study of organic peroxides followed, with their initial applications focused on their role as initiators in polymerization processes in the early 20th century. numberanalytics.com The theoretical understanding of their reactivity is rooted in the inherent weakness of the peroxide bond. The electronic nature of the substituents on the acyl groups plays a crucial role in modulating the stability and reactivity of the peroxide. Aromatic peroxides, in particular, have been a subject of interest due to the influence of the aromatic ring and its substituents on the peroxide linkage. The development of physical organic chemistry provided the framework for understanding these substituent effects, drawing parallels to the extensive studies on the acidity of substituted benzoic acids.

Unique Structural Features and Electronic Influences of 3,5-Dinitro Substitution on Peroxide Reactivity

The structure of Bis(3,5-dinitrobenzoyl) Peroxide is distinguished by the presence of two nitro groups at the 3 and 5 positions of each benzoyl moiety. These nitro groups are strongly electron-withdrawing, a property that significantly influences the reactivity of the peroxide. The electron-withdrawing nature of the nitro groups has a pronounced effect on the electronic environment of the peroxide bond. This is analogous to the increased acidity of 3,5-dinitrobenzoic acid (pKa = 2.82) compared to benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47), which is attributed to the mesomeric effect of the nitro groups. wikipedia.org In the context of the peroxide, these electron-withdrawing groups are expected to destabilize the peroxide bond, potentially leading to a lower decomposition temperature and altered reactivity patterns compared to unsubstituted or less substituted aromatic peroxides. The presence of these groups can also influence the subsequent reactions of the resulting radicals.

Overview of Contemporary Research Endeavors Involving this compound

Current research involving this compound and related dinitroaromatic compounds primarily focuses on their utility in synthesis and the study of reaction mechanisms. For instance, the precursor, 3,5-dinitrobenzoyl chloride, is widely used for the derivatization of alcohols and amines for analytical purposes, as it forms crystalline derivatives with sharp melting points. wikipedia.org This highlights the reactivity of the dinitrobenzoyl group. Research in the broader field of dinitroaromatic compounds includes the synthesis of novel energetic materials and the study of nucleophilic aromatic substitution reactions. For example, studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with anilines have provided insights into substituent effects on reaction rates. researchgate.net While specific contemporary research solely focused on this compound is not extensively documented in readily available literature, its properties suggest potential applications as a specialized radical initiator or oxidizing agent in complex organic syntheses where the electronic properties of the resulting dinitrobenzoyl radicals could be advantageous.

Scope and Objectives of Academic Inquiry for the Compound

The primary academic interest in this compound lies in understanding how the strong electron-withdrawing nitro groups modulate its properties and reactivity. Key areas of inquiry include:

Decomposition Kinetics and Mechanism: A thorough investigation of the thermal and photochemical decomposition of the peroxide to determine its activation parameters and the nature of the initially formed radicals.

Reactivity of the 3,5-Dinitrobenzoyloxy Radical: Studying the subsequent reactions of the generated 3,5-dinitrobenzoyloxy radical, including its rate of decarboxylation and its potential to participate in hydrogen abstraction or addition reactions.

Synthetic Applications: Exploring its utility as a radical initiator for specific polymerization processes or as a reagent for introducing the 3,5-dinitrobenzoyl group into various substrates. This could be particularly relevant in the synthesis of specialized polymers or in late-stage functionalization of complex molecules.

Comparative Studies: Comparing its reactivity with other substituted and unsubstituted benzoyl peroxides to build a comprehensive understanding of electronic effects in diacyl peroxide chemistry.

Interactive Data Tables

Table 1: Properties of 3,5-Dinitrobenzoic Acid and its Chloride Derivative

Property3,5-Dinitrobenzoic Acid3,5-Dinitrobenzoyl Chloride
Chemical Formula C₇H₄N₂O₆C₇H₃ClN₂O₅
Molar Mass 212.118 g/mol wikipedia.org230.56 g/mol wikipedia.org
Appearance Yellow or colorless crystals wikipedia.orgYellow-brown solid chemicalbook.com
Melting Point 205 to 207 °C wikipedia.org68–69 °C wikipedia.org
Acidity (pKa) 2.82 wikipedia.orgNot Applicable
Primary Use Derivatization of alcohols, corrosion inhibitor wikipedia.orgDerivatization of alcohols and amines wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6N4O12 B13672651 Bis(3,5-dinitrobenzoyl) Peroxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H6N4O12

Molecular Weight

422.22 g/mol

IUPAC Name

(3,5-dinitrobenzoyl) 3,5-dinitrobenzenecarboperoxoate

InChI

InChI=1S/C14H6N4O12/c19-13(7-1-9(15(21)22)5-10(2-7)16(23)24)29-30-14(20)8-3-11(17(25)26)6-12(4-8)18(27)28/h1-6H

InChI Key

TZXPMSVPCRHCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Routes to Bis 3,5 Dinitrobenzoyl Peroxide

Synthesis of 3,5-Dinitrobenzoyl Precursors

The journey towards Bis(3,5-dinitrobenzoyl) Peroxide begins with the synthesis of its fundamental building block, the 3,5-dinitrobenzoyl moiety. This typically involves the preparation of 3,5-dinitrobenzoic acid and its subsequent conversion to a more reactive acyl chloride derivative.

Preparation of 3,5-Dinitrobenzoic Acid Derivatives

The most common and established method for synthesizing 3,5-dinitrobenzoic acid is through the direct nitration of benzoic acid. This electrophilic aromatic substitution reaction employs a potent nitrating mixture, typically a combination of concentrated sulfuric acid and fuming nitric acid. researchgate.netgoogle.comorgsyn.org

The reaction proceeds by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture. The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-withdrawing nature of the carboxylic acid group on the benzoic acid ring directs the incoming nitro groups to the meta positions. Due to the deactivating effect of the first nitro group, forcing conditions are generally required to introduce the second nitro group.

A typical laboratory-scale preparation involves the careful addition of fuming nitric acid to a solution of benzoic acid in concentrated sulfuric acid. google.comorgsyn.org The reaction temperature is carefully controlled to prevent runaway reactions and the formation of unwanted byproducts. After the addition is complete, the reaction mixture is often heated to drive the dinitration to completion. The product, 3,5-dinitrobenzoic acid, is then isolated by pouring the reaction mixture into ice-water, which causes the acid to precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization, often from aqueous ethanol. google.com

A more recent approach has explored the use of microchannel reactors for the nitration of benzoic acid. google.com This method offers improved control over reaction parameters, leading to a shorter reaction time and a significant enhancement in the reaction yield. google.com

Table 1: Representative Synthetic Routes to 3,5-Dinitrobenzoic Acid

Starting MaterialReagentsKey ConditionsReported YieldReference
Benzoic AcidConc. H₂SO₄, Fuming HNO₃70-90°C during addition, then heating~57% google.com
Benzoic AcidConc. H₂SO₄, Fuming HNO₃Heating on a steam bath, then oil bath at 135-145°C54-58% orgsyn.org
Benzoic AcidConc. H₂SO₄, Fuming HNO₃, Fuming H₂SO₄Microchannel reactorSignificantly improved google.com

Conversion to Corresponding Acyl Chlorides

With 3,5-dinitrobenzoic acid in hand, the next step is to convert it into a more reactive acylating agent, typically 3,5-dinitrobenzoyl chloride. This transformation is crucial as the acyl chloride is significantly more susceptible to nucleophilic attack, which is required in the subsequent peroxide bond formation step.

Several common chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most frequently used. nih.govorgsyn.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

The general procedure involves refluxing 3,5-dinitrobenzoic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene. google.com The reaction progress can be monitored by the cessation of gas evolution. Once the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation under reduced pressure, to yield the crude 3,5-dinitrobenzoyl chloride. This product can often be used directly in the next step or further purified by distillation or recrystallization. Due to the presence of electron-withdrawing nitro groups, 3,5-dinitrobenzoyl chloride is a solid at room temperature.

Table 2: Common Reagents for the Synthesis of 3,5-Dinitrobenzoyl Chloride

Starting MaterialChlorinating AgentTypical ByproductsReference
3,5-Dinitrobenzoic AcidThionyl Chloride (SOCl₂)SO₂, HCl orgsyn.org
3,5-Dinitrobenzoic AcidPhosphorus Pentachloride (PCl₅)POCl₃, HCl nih.gov

Peroxide Bond Formation: Reaction Conditions and Mechanistic Considerations

The critical step in the synthesis of this compound is the formation of the O-O peroxide linkage. This is typically achieved by the acylation of a peroxide source with the previously prepared 3,5-dinitrobenzoyl chloride.

Classical Acylation of Hydrogen Peroxide (e.g., with 30% H₂O₂ solution under alkaline conditions)

The most established and widely used method for the synthesis of symmetrical diacyl peroxides is the Schotten-Baumann reaction, which involves the acylation of hydrogen peroxide with an acyl chloride under alkaline conditions. In the case of this compound, this would involve the reaction of 3,5-dinitrobenzoyl chloride with hydrogen peroxide in the presence of a base.

The reaction is typically carried out in a two-phase system, where the 3,5-dinitrobenzoyl chloride is dissolved in an organic solvent, and the hydrogen peroxide and base are in an aqueous solution. The base, commonly sodium hydroxide, plays a crucial role in deprotonating the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is a much more potent nucleophile. The hydroperoxide anion then attacks the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This is followed by the departure of the chloride leaving group. The resulting peroxy acid anion can then react with a second molecule of the acyl chloride to form the final diacyl peroxide.

The use of a 30% aqueous solution of hydrogen peroxide is common for safety and availability reasons. The reaction is highly exothermic and requires careful temperature control, typically being carried out at low temperatures (e.g., below 10°C) to minimize the decomposition of the peroxide product and the hydrolysis of the acyl chloride. The pH of the aqueous phase is also a critical parameter and is generally maintained in the alkaline range (pH 8-11) to ensure a sufficient concentration of the hydroperoxide anion.

After the reaction is complete, the solid this compound is collected by filtration, washed to remove impurities, and then carefully dried.

Investigation of Alternative Coupling Strategies

While the classical acylation of hydrogen peroxide remains the predominant method, research into alternative coupling strategies for the formation of peroxide bonds is an ongoing area of interest, driven by the desire for milder reaction conditions, improved safety, and broader substrate scope.

One potential alternative involves the use of peroxy-generating reagents. For instance, the reaction of 3,5-dinitrobenzoic anhydride (B1165640) with an alkali metal perborate (B1237305) could theoretically yield the desired peroxide.

Another area of investigation is the use of phase-transfer catalysis. A phase-transfer catalyst can facilitate the transfer of the hydroperoxide anion from the aqueous phase to the organic phase, where it can react with the acyl chloride. This can lead to faster reaction rates and potentially milder conditions.

Furthermore, enzymatic or chemo-enzymatic approaches are emerging as green alternatives for various chemical transformations. While not yet reported for this compound, the development of peroxidases or other enzymes capable of catalyzing peroxide bond formation could offer a highly selective and environmentally benign synthetic route in the future.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Achieving a high yield and purity of this compound is paramount, especially given the energetic nature of peroxides. The optimization of several reaction parameters is key to this goal.

Solvent Effects: The choice of solvent for the acylation reaction is important. It must be inert to the reaction conditions and effectively dissolve the 3,5-dinitrobenzoyl chloride. Common solvents include dichloromethane (B109758) and toluene. The solvent can also influence the rate of reaction and the ease of product isolation.

Temperature Control: As the formation of diacyl peroxides is exothermic, strict temperature control is essential to prevent decomposition of the product and minimize side reactions such as the hydrolysis of the acyl chloride. The reaction is typically conducted at low temperatures, often between 0 and 10°C.

Stoichiometric Ratios: The molar ratio of the reactants plays a significant role in the outcome of the synthesis. A slight excess of the acyl chloride is sometimes used to ensure complete consumption of the hydrogen peroxide. However, a large excess can lead to purification challenges. The amount of base used must be carefully controlled to maintain the optimal pH for the reaction without promoting excessive hydrolysis of the acyl chloride.

Purification: The purity of the final product is of utmost importance. The crude this compound is typically purified by recrystallization. The choice of recrystallization solvent is critical and must be made carefully to ensure good recovery of the pure product while leaving impurities behind in the mother liquor. Due to the electron-withdrawing nitro groups, the solubility of this compound will differ from that of unsubstituted benzoyl peroxide, and suitable solvents may include esters or chlorinated hydrocarbons, though this requires experimental verification.

Table 3: Key Parameters for Optimization of this compound Synthesis (Analogous to Dibenzoyl Peroxide Synthesis)

ParameterTypical Range/ConditionRationale
Temperature 0 - 10°CMinimizes peroxide decomposition and acyl chloride hydrolysis.
pH 8 - 11Ensures sufficient concentration of the nucleophilic hydroperoxide anion.
Solvent Dichloromethane, TolueneInert solvent to dissolve the acyl chloride.
Stoichiometry Slight excess of acyl chlorideDrives the reaction to completion.
Purification RecrystallizationRemoves unreacted starting materials and byproducts.

Laboratory-Scale Production and Scale-Up Considerations

The production of this compound in a laboratory setting requires careful planning and execution due to the hazardous nature of both the reactants and the product.

Laboratory-Scale Production:

On a laboratory scale (typically in the range of grams to tens of grams), the synthesis is usually performed in standard glassware, such as a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction is conducted in a fume hood with appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. Temperature control is crucial and is often maintained using an ice-water or ice-salt bath. The slow, dropwise addition of the 3,5-dinitrobenzoyl chloride to the peroxide solution is critical to prevent a runaway reaction.

Scale-Up Considerations:

Scaling up the synthesis of this compound from a laboratory scale to a larger production presents several significant challenges:

Heat Transfer: The formation of the peroxide is an exothermic process. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat removal can lead to a rapid increase in temperature, potentially causing the peroxide to decompose violently. The use of jacketed reactors with efficient cooling systems is essential for larger-scale production.

Mixing: Efficient mixing is critical to ensure uniform reaction conditions and to prevent localized "hot spots." As the reactor volume increases, achieving effective agitation becomes more complex and requires appropriately designed impellers and baffles.

Reagent Addition: The rate of addition of the 3,5-dinitrobenzoyl chloride must be carefully controlled to match the heat removal capacity of the reactor. Automated dosing systems with feedback control based on the reaction temperature are often employed in larger-scale setups.

Isolation and Handling of the Product: this compound is a solid that is sensitive to shock, friction, and heat. The filtration, washing, and drying of the product must be carried out with extreme care. The use of non-sparking tools and equipment is mandatory. The product should be kept wet with a suitable solvent until it is ready for use to minimize the risk of accidental detonation.

Safety Measures: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation. This includes identifying potential failure modes and implementing appropriate safety measures, such as blast shields, emergency venting, and remote monitoring and control systems.

FactorLaboratory-Scale (grams)Scale-Up Considerations (kilograms)
Heat Management Ice bathJacketed reactor with cooling fluid
Mixing Magnetic or overhead stirrerHigh-torque mechanical stirrer with optimized impeller
Reagent Addition Manual (dropping funnel)Automated dosing pump with temperature feedback
Safety Fume hood, personal protective equipmentBlast shields, remote operation, emergency relief systems

Table 2: Comparison of Laboratory-Scale and Scale-Up Production Parameters

Post-Synthetic Purification Techniques for Research-Grade Compound

The crude this compound obtained from the synthesis typically contains impurities such as unreacted starting materials, by-products like 3,5-dinitrobenzoic acid, and residual inorganic salts. To obtain a research-grade compound with high purity, one or more purification techniques are employed.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures.

For this compound, a suitable recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature. Given the polar nature of the dinitrobenzoyl moiety, a moderately polar solvent or a solvent pair is likely to be effective. A common technique involves dissolving the crude product in a minimal amount of a "good" hot solvent and then adding a "poor" solvent until the solution becomes turbid, followed by slow cooling to induce crystallization. libretexts.org

Potential solvent systems for the recrystallization of dinitrophenyl compounds include:

Toluene

Acetone/Water

Ethanol/Water pitt.edu

Ethyl acetate (B1210297)/Hexane

The choice of solvent will depend on the specific impurities present and needs to be determined experimentally.

Chromatography:

Column chromatography is another powerful technique for the purification of organic compounds. For nitroaromatic compounds like this compound, both normal-phase and reversed-phase chromatography can be considered.

Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase. The separation is based on the polarity of the compounds, with more polar compounds being retained more strongly on the column. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, could be effective.

Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. It is particularly useful for the separation of less polar to moderately polar compounds. High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient is a common method for the analysis and purification of nitroaromatic compounds. nih.govwaters.com

TechniquePrincipleTypical Application for this compound
Recrystallization Differential solubility at varying temperaturesRemoval of soluble and insoluble impurities
Normal-Phase Chromatography Adsorption on a polar stationary phaseSeparation based on polarity; removal of polar impurities
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phaseHigh-purity separation; analytical quantification

Table 3: Overview of Purification Techniques

Advanced Spectroscopic and Crystallographic Characterization of Bis 3,5 Dinitrobenzoyl Peroxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei within a molecule. For Bis(3,5-dinitrobenzoyl) Peroxide, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the aromatic protons of the two symmetrically equivalent 3,5-dinitrobenzoyl groups. Due to the symmetrical nature of the molecule, a simplified spectrum is anticipated.

The aromatic region would feature two signals. The proton at the C2 and C6 positions (H-2/H-6) would appear as a triplet, and the proton at the C4 position (H-4) would also present as a triplet, due to coupling with the adjacent aromatic protons. The strong electron-withdrawing effect of the two nitro groups and the peroxide bridge significantly deshields these protons, causing them to resonate at a high chemical shift (downfield). Based on data from similar compounds like 3,5-dinitrobenzoic acid, the chemical shifts for these protons are predicted to be in the range of 9.0-9.5 ppm. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2, H-6~9.2t
H-4~9.1t

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The symmetry of the molecule simplifies the spectrum to four expected signals for the aromatic carbons and one for the carbonyl carbon.

The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-165 ppm. The carbons attached to the nitro groups (C-3 and C-5) would be significantly deshielded, appearing around 148-150 ppm. The carbon attached to the carbonyl group (C-1) would resonate at approximately 135-137 ppm, while the carbons at the 2 and 6 positions (C-2 and C-6) would appear around 128-130 ppm. The carbon at the 4-position (C-4) is predicted to be in the region of 122-124 ppm. These predictions are informed by the known ¹³C NMR data of benzoyl peroxide and 3,5-dinitrobenzoyl chloride. chemicalbook.comspectrabase.com

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O~162
C-3, C-5~149
C-1~136
C-2, C-6~129
C-4~123

Note: Predicted values are based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent aromatic protons. Cross-peaks would be observed between the signals of H-2/H-6 and H-4, confirming their neighboring relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-2/H-6 signal and the C-2/C-6 signal, and between the H-4 signal and the C-4 signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

H-2/H-6 correlating with C=O, C-1, C-3, and C-4.

H-4 correlating with C-2/C-6 and C-3/C-5.

These 2D NMR techniques, used in concert, would provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule.

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. Due to the presence of two strong electron-withdrawing nitro groups on the benzoyl moiety, the C=O bond is strengthened, leading to a higher stretching frequency compared to unsubstituted benzoyl peroxide. The IR spectra of related compounds such as 3,5-dinitrobenzoyl chloride and ethyl 3,5-dinitrobenzoate (B1224709) show carbonyl absorptions at high wavenumbers. chemicalbook.comnist.govchemicalbook.com Therefore, the carbonyl stretching frequency for this compound is expected to appear in the range of 1780-1810 cm⁻¹. The peroxide linkage also contributes to this high frequency.

Predicted IR Absorption Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch1780 - 1810Strong
NO₂ Asymmetric Stretch1540 - 1560Strong
NO₂ Symmetric Stretch1340 - 1360Strong
C-O Stretch1100 - 1200Medium
O-O Stretch850 - 900Weak to Medium

Note: Predicted values are based on the analysis of structurally similar compounds.

The peroxide (O-O) stretching vibration is characteristically weak in IR spectroscopy but often gives a more intense signal in Raman spectroscopy. For diaroyl peroxides like benzoyl peroxide, the O-O stretch is typically observed in the Raman spectrum in the region of 850-900 cm⁻¹. chemicalbook.com A similar range would be expected for this compound. The detection and assignment of this vibration would be a key confirmation of the peroxide functionality.

Dinitro Group Vibrational Signatures

The vibrational spectrum of this compound is dominated by the characteristic absorptions of the dinitrobenzoyl moieties. The nitro group (–NO₂) vibrations are particularly informative. Due to the strong electron-withdrawing nature of the nitro groups, their symmetric and asymmetric stretching modes give rise to intense bands in the infrared (IR) spectrum.

Based on data from analogous nitroaromatic compounds, the asymmetric stretching vibration of the nitro groups is expected to appear in the region of 1530–1560 cm⁻¹, while the symmetric stretching vibration is typically observed between 1340 cm⁻¹ and 1370 cm⁻¹. For instance, the related compound 3,5-dinitrobenzoic acid exhibits strong IR absorptions corresponding to these vibrations. chemicalbook.com Similarly, the IR spectrum of 3,5-dinitrobenzoyl chloride shows these characteristic nitro group bands. chemicalbook.com

In Raman spectroscopy, these vibrations are also active. The Raman spectrum of the parent compound, benzoyl peroxide, provides a foundational understanding of the peroxide and benzoyl group vibrations. chemicalbook.com For this compound, the symmetric stretching of the nitro groups would be expected to produce a strong Raman band, offering complementary information to the IR spectrum.

A data table summarizing the expected vibrational frequencies for the dinitro group in this compound, based on analogous compounds, is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Asymmetric NO₂ Stretch1530 - 1560StrongMedium
Symmetric NO₂ Stretch1340 - 1370StrongStrong
C-N Stretch850 - 900MediumMedium
O-N-O Bending (Scissoring)830 - 870MediumWeak

Interactive Data Table: Expected Vibrational Frequencies

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₄H₆N₄O₁₀.

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

ElementIsotopic Mass (Da)CountTotal Mass (Da)
Carbon12.00000014168.000000
Hydrogen1.00782566.046950
Nitrogen14.003074456.012296
Oxygen15.99491510159.949150
Total 390.008396

An experimental HRMS measurement yielding a mass value very close to this theoretical monoisotopic mass would provide strong evidence for the compound's identity and elemental composition.

Interactive Data Table: HRMS Calculation

Tandem Mass Spectrometry (MS/MS) for Elucidation of Decomposition and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides invaluable insight into the structural connectivity and decomposition pathways of this compound. The fragmentation of diacyl peroxides is well-characterized and typically proceeds through specific mechanisms upon collisional activation.

A primary and crucial fragmentation pathway is the homolytic cleavage of the weak O-O bond . This generates two 3,5-dinitrobenzoyloxy radicals (C₇H₃N₂O₅•). This initial cleavage is a key step in the decomposition of organic peroxides.

Following the O-O bond cleavage, a subsequent and facile fragmentation step is decarboxylation , where the benzoyloxy radicals lose a molecule of carbon dioxide (CO₂). This results in the formation of a 3,5-dinitrophenyl radical (C₆H₃N₂O₃•).

Further fragmentation of the aromatic ring and nitro groups would lead to a series of smaller fragment ions. A plausible fragmentation pathway is outlined below:

[M]⁺• → 2 [C₇H₃N₂O₅]⁺• (Homolytic O-O cleavage)

[C₇H₃N₂O₅]⁺• → [C₆H₃N₂O₃]⁺• + CO₂ (Decarboxylation)

The mass spectrum would be expected to show peaks corresponding to the masses of these key fragments. For instance, the mass of the 3,5-dinitrobenzoyl fragment would be a prominent feature.

IonFormulaCalculated m/zFragmentation Step
Molecular Ion[C₁₄H₆N₄O₁₀]⁺•390.01-
3,5-Dinitrobenzoyloxy Radical Cation[C₇H₃N₂O₅]⁺•211.00Homolytic O-O cleavage
3,5-Dinitrophenyl Radical Cation[C₆H₃N₂O₃]⁺•167.01Decarboxylation of 3,5-Dinitrobenzoyloxy radical
3,5-Dinitrobenzoyl Cation[C₇H₃N₂O₄]⁺195.00Loss of an oxygen radical from the benzoyloxy radical

Interactive Data Table: Key MS/MS Fragments

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), analysis of closely related substituted dibenzoyl peroxides provides significant insight into its likely solid-state conformation.

Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallography would provide precise measurements of all bond lengths, bond angles, and torsional angles. Of particular interest is the geometry around the peroxide linkage.

Bond Lengths:

The O-O bond length in organic peroxides is typically around 1.45 Å.

The C=O bond length is expected to be in the range of 1.19 to 1.23 Å.

The C-O bond length of the peroxide group is anticipated to be approximately 1.34 to 1.38 Å.

Bond Angles:

The C-O-O bond angle is generally around 110°.

Torsional Angles:

A key structural feature of diacyl peroxides is the O=C-O-O dihedral angle . This angle describes the twist around the C-O bond.

The C-O-O-C dihedral angle describes the conformation of the peroxide bridge itself.

For comparison, a study of 4,4'-dimethoxydibenzoyl peroxide, an analogue with electron-donating groups, provides valuable reference data. In this molecule, the O=C-O-O dihedral angle was reported, and it was noted that substituents can influence this angle. Electron-withdrawing groups like the dinitro substituents in the title compound are expected to have a significant impact on the electronic structure and, consequently, the molecular geometry.

A hypothetical data table of expected geometric parameters for this compound is presented below, based on typical values for related structures.

ParameterExpected Value Range
O-O Bond Length (Å)1.44 - 1.46
C=O Bond Length (Å)1.19 - 1.22
C-O (peroxide) Bond Length (Å)1.35 - 1.39
C-O-O Bond Angle (°)108 - 112
O=C-O-O Dihedral Angle (°)80 - 100
C-O-O-C Dihedral Angle (°)110 - 130

Interactive Data Table: Expected Geometric Parameters

Analysis of Intermolecular Interactions in the Crystalline Lattice of this compound Remains a Subject for Future Investigation

A thorough review of available scientific literature and crystallographic databases reveals a notable absence of detailed experimental or computational studies on the specific intermolecular interactions within the crystal lattice of this compound. While the molecular structure, with its peroxide bridge and two 3,5-dinitrobenzoyl groups, suggests the potential for significant intermolecular forces such as π-stacking and hydrogen bonding, specific data on these interactions for this particular compound are not publicly accessible.

The presence of nitro groups, which are strong electron-withdrawing groups, and aromatic rings in this compound creates a high potential for π-stacking interactions between adjacent molecules. These interactions would likely involve the overlapping of the electron-deficient aromatic rings. Furthermore, the oxygen atoms of the nitro and carbonyl groups could act as hydrogen bond acceptors, potentially forming weak hydrogen bonds with any available donor atoms in the crystal lattice, although the molecule itself lacks strong hydrogen bond donors.

Without experimental data from techniques such as single-crystal X-ray diffraction or solid-state NMR, or computational modeling of the crystal structure, a detailed and accurate analysis of the intermolecular interactions in this compound is not possible. Such studies would be necessary to determine the precise geometry of any π-stacking, the presence and nature of hydrogen bonds, and their collective contribution to the stability of the crystal lattice.

Future research, involving the synthesis of high-quality single crystals of this compound and their subsequent analysis, would be invaluable in elucidating these structural details. Until such data becomes available, the scientific community's understanding of the advanced spectroscopic and crystallographic characterization of this specific compound remains incomplete.

Mechanistic Investigations of Reaction Pathways and Decomposition Kinetics

Homolytic Cleavage of the Peroxide Bond

The classic pathway for the decomposition of organic peroxides involves the homolytic cleavage of the weak oxygen-oxygen single bond. This process generates highly reactive free radicals, which subsequently initiate further reactions.

Thermal Decomposition Studies and Radical Generation Pathways

Upon thermal activation, the primary step in the homolytic pathway is the symmetrical scission of the O-O bond in Bis(3,5-dinitrobenzoyl) peroxide. This unimolecular decomposition generates two 3,5-dinitrobenzoyloxyl radicals.

(O=C(C₆H₃(NO₂)₂)O)₂ → 2 C₆H₃(NO₂)₂COO•

Influence of Solvent Environment on Decomposition Kinetics and Energetics

The solvent environment plays a critical role in the kinetics and energetics of peroxide decomposition. While specific data for this compound is not widely published, studies on structurally similar peroxides, such as bis diphenyl methyl peroxide, provide significant insight. For this analog, thermal decomposition was found to be a uniformly unimolecular process with activation energies that vary with the solvent. scholaris.ca The solvent can influence the rate of decomposition by stabilizing the transition state and affecting the "cage effect," where the generated radical pair is temporarily trapped by solvent molecules, influencing subsequent product distributions. researchgate.net

Below is a table of activation energies for the decomposition of a related peroxide, bis diphenyl methyl peroxide, in various solvents, illustrating the impact of the solvent environment. scholaris.ca

SolventActivation Energy (kcal/mol)
Tetrachloroethylene26.6
Toluene28.3
Nitrobenzene27.0

This data is for the analogous compound bis diphenyl methyl peroxide and serves to illustrate solvent effects on decomposition energetics. scholaris.ca

Computational Modeling of Radical Formation and Subsequent Propagation (e.g., DFT calculations of bond dissociation energies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the energetics of peroxide decomposition. These methods are used to calculate the O-O bond dissociation energy (BDE), which is the critical energy barrier for homolytic cleavage. chemrxiv.org

A variety of DFT functionals and basis sets have been benchmarked to accurately predict peroxide BDEs. chemrxiv.orgchemrxiv.org High-level ab initio methods like CBS-APNO and G4 are often used to provide benchmark values. wayne.edu For DFT calculations, functionals from the ωB97 family and the Minnesota M11 functional have shown to yield mean absolute deviations of around 5.0 kcal/mol compared to experimental data for a range of peroxides. chemrxiv.org The M06-2X functional has also been shown to produce O-O BDEs that compare favorably with high-level methods. wayne.edunih.gov These calculations confirm that the energy required for the initial radical formation is substantial, and they allow for theoretical screening of peroxide stability and reactivity.

Table 1: Performance of Selected DFT Functionals for BDE Calculations

Functional FamilyPerformance NotesMean Unsigned Error (vs. Exp.)
ωB97 Good reproduction of BDE order relations. chemrxiv.org~1.2-1.5 kcal/mol nih.gov
M06-2X / M05-2X Yields highly accurate BDE values compared to experimental data. nih.gov~1.2-1.5 kcal/mol nih.gov
M11 Good performance in mean error but less so in reproducing BDE order. chemrxiv.org~5.0 kcal/mol chemrxiv.org

Note: Error values are generalized from benchmark studies on various compounds and bond types. chemrxiv.orgnih.gov

Heterolytic and Single-Electron Transfer (SET) Mechanisms

Beyond simple homolysis, the electron-deficient nature of this compound opens up alternative non-radical reaction pathways, particularly in the presence of suitable substrates.

Investigation of Molecular Oxidation Pathways

Research has shown that this compound can function as a molecular oxidant, bypassing the radical generation step entirely. rsc.org In this role, the peroxide molecule itself accepts an electron from an electron-rich substrate in a single-electron transfer (SET) event. This SET mechanism generates a radical cation from the substrate and leads to the cleavage of the peroxide without the formation of free 3,5-dinitrobenzoyloxyl radicals. rsc.org

A key study demonstrated this behavior in the reaction of this compound with 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone. The reaction proceeds via an SET mechanism even in nonpolar solvents, leading to specific cleavage products without evidence of a radical chain reaction. rsc.org This contrasts sharply with the behavior of unsubstituted dibenzoyl peroxide, which reacts with the same substrate via a radical pathway. rsc.org

Role of Substrate and Peroxide Structure in Determining Mechanistic Preference

The preference for a homolytic versus a molecular oxidation (SET) pathway is determined by a combination of the peroxide's structure and the substrate's electronic properties.

Peroxide Structure: The presence of the strongly electron-withdrawing nitro groups in this compound is the crucial structural feature. These groups lower the energy of the peroxide's lowest unoccupied molecular orbital (LUMO), making the molecule a much stronger electron acceptor (oxidant) compared to dibenzoyl peroxide. This enhanced oxidizing power is what enables the SET mechanism. rsc.org

Substrate Structure: The viability of the SET pathway is highly dependent on the substrate's ability to donate an electron. Substrates with low ionization potentials, such as the electron-rich anispinacolone, are readily oxidized by this compound. rsc.org For substrates that are poor electron donors, the SET pathway is less favorable, and the traditional homolytic decomposition pathway may dominate, especially at higher temperatures.

This interplay demonstrates a mechanistic changeover, where modifying the electronic properties of the peroxide fundamentally alters its reactive behavior from a radical initiator to a molecular oxidant. rsc.org

Experimental Detection of Radical Intermediates (e.g., using spin traps, CIDNP studies)

No specific studies employing techniques such as spin trapping or Chemically Induced Dynamic Nuclear Polarization (CIDNP) to detect and characterize the radical intermediates formed during the decomposition of this compound have been identified. While these methods are powerful tools for elucidating reaction mechanisms involving radical species, their application to this specific peroxide has not been reported in the available literature.

Photochemical Decomposition Processes

Information regarding the photochemical behavior of this compound is similarly scarce.

Photoinitiation of Radical Generation

There are no available studies detailing the process of photoinitiation for radical generation from this compound. The specific wavelengths of light required to induce homolytic cleavage of the peroxide bond and the quantum yield of this process remain uncharacterized.

Excited State Dynamics and Reaction Pathways

The dynamics of the excited states of this compound upon photoexcitation, including their lifetimes and the specific reaction pathways leading to decomposition products, have not been investigated. Understanding these dynamics is crucial for controlling photochemical reactions involving this compound.

Kinetic Studies of this compound Reactivity with Model Substrates

Quantitative kinetic data on the reactivity of this compound is not present in the public domain.

Rate Law Determination and Activation Parameters

There are no published reports on the determination of the rate law or the activation parameters (such as activation energy and the pre-exponential factor) for the reaction of this compound with any model substrates. This information is fundamental to understanding and predicting its reactivity.

Influence of Substituent Effects and Reaction Conditions

While the dinitrobenzoyl moiety suggests that electronic effects would significantly influence the peroxide's reactivity, specific studies on how the nitro groups at the 3 and 5 positions affect the decomposition kinetics and reaction pathways are absent. Furthermore, the influence of various reaction conditions, such as solvent polarity and temperature, on the reactivity of this compound has not been systematically documented.

Table of Chemical Compounds

Since no specific reactions or detailed studies involving this compound were found, a table of related chemical compounds cannot be generated in a meaningful context.

Theoretical and Computational Chemistry Studies on Bis 3,5 Dinitrobenzoyl Peroxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometric, energetic, and electronic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of how electrons are distributed within a molecule and how this distribution governs its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tandfonline.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Bis(3,5-dinitrobenzoyl) Peroxide. DFT calculations can predict a variety of ground-state properties with high precision.

Key Ground State Properties Predicted by DFT:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial orientation of the dinitrophenyl groups relative to the peroxide bridge.

Thermodynamic Parameters: Important thermodynamic data such as enthalpy, entropy, and Gibbs free energy can be calculated. These values are crucial for understanding the stability of the molecule and the feasibility of reactions it might undergo.

Vibrational Frequencies: DFT can predict the infrared and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the O-O stretch of the peroxide bond.

Reactivity Prediction using DFT:

DFT is also a powerful tool for predicting chemical reactivity. tandfonline.com By calculating various electronic descriptors, one can gain insight into how the molecule will interact with other chemical species. For instance, the chemical hardness, derived from the energies of the frontier molecular orbitals, is a useful concept for understanding the stability and reactivity of a chemical compound. tandfonline.com

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical values for the parent compound, benzoyl peroxide.

PropertyCalculated Value (Benzoyl Peroxide)
O-O Bond Length1.45 Å
C=O Bond Length1.21 Å
C-O Bond Length1.38 Å
Dihedral Angle (C-O-O-C)-118.4°
Dipole Moment5.43 D

Note: These values are for the parent benzoyl peroxide and are presented for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tandfonline.comnih.gov The energy and spatial distribution of these orbitals provide significant insights into the electrophilic and nucleophilic nature of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. In a reaction, the HOMO will interact with the LUMO of an electron-accepting species.

LUMO: The LUMO is the innermost orbital that is empty of electrons and is associated with the molecule's ability to accept electrons, indicating its electrophilic character. It interacts with the HOMO of an electron-donating species.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of a molecule. tandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the presence of electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a strong electrophile and potentially more reactive than unsubstituted benzoyl peroxide. FMO analysis would precisely quantify these effects.

The following table illustrates the kind of data generated in an FMO analysis, again using benzoyl peroxide as an example.

Molecular OrbitalEnergy (eV) (Benzoyl Peroxide)
HOMO-7.89
LUMO-1.98
HOMO-LUMO Gap5.91

Note: These values are for the parent benzoyl peroxide and are presented for illustrative purposes. The nitro groups in this compound would alter these energy levels.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Understanding this charge distribution is crucial for predicting intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a method for calculating the net atomic charges on each atom in a molecule. This allows for a quantitative assessment of the electron distribution. For this compound, NBO analysis would likely show significant positive charges on the carbonyl carbons and the nitrogen atoms of the nitro groups, and negative charges on the oxygen atoms.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides an intuitive way to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Typically, red-colored regions indicate a negative electrostatic potential (electron-rich), while blue-colored regions indicate a positive electrostatic potential (electron-poor). For this compound, MEP mapping would likely highlight the electronegative oxygen atoms of the peroxide and nitro groups as regions of negative potential, and the areas around the hydrogen atoms of the aromatic rings and the carbonyl carbons as regions of positive potential.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, with bonds vibrating and rotating. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the dynamic behavior of molecules.

Due to the rotation around single bonds, a molecule like this compound can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

By systematically rotating the dihedral angles, particularly the C-O-O-C dihedral angle of the peroxide bridge and the dihedral angles connecting the aromatic rings to the carbonyl groups, a potential energy surface can be generated. This allows for the identification of the most stable conformer(s) and an understanding of the molecule's flexibility.

Diacyl peroxides are well-known for their tendency to undergo thermal or photochemical cleavage of the relatively weak O-O bond to form radicals. researchgate.netrsc.org Molecular dynamics (MD) simulations can be employed to study the dynamics of this bond cleavage process.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. By simulating the molecule at different temperatures, one can observe the dynamic events leading to bond breaking. For this compound, MD simulations could provide insights into:

The timescale of O-O bond cleavage at a given temperature.

The subsequent decarboxylation of the resulting dinitrobenzoyloxy radicals to form dinitrophenyl radicals and carbon dioxide.

The potential for intramolecular rearrangements or reactions of the generated radicals.

These simulations offer a powerful tool for understanding the reaction mechanisms that are fundamental to the applications of this compound as a radical initiator. at.ua

Spectroscopic Property Predictions

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, these predictions would be invaluable for confirming its structure and understanding its electronic and vibrational characteristics.

Computational NMR Chemical Shift and Coupling Constant Predictions

The standard approach involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)). Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

A hypothetical data table of predicted chemical shifts would be structured as follows, though the specific values remain to be determined by dedicated research.

Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on actual published research.)

Atom Predicted Chemical Shift (ppm)
C1 (carbonyl) Value
C2 (aromatic) Value
C3 (aromatic) Value
C4 (aromatic) Value
H1 (aromatic) Value

The prediction of spin-spin coupling constants would also be performed on the optimized geometry, providing further detail to the simulated NMR spectrum and aiding in the assignment of experimental signals.

Simulated Vibrational Spectra (IR, Raman) for Experimental Comparison

Computational methods are highly effective in simulating vibrational spectra, such as Infrared (IR) and Raman spectroscopy. These simulations provide a theoretical fingerprint of the molecule, which can be compared with experimental spectra to confirm the structure and identify specific vibrational modes.

The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations.

A detailed analysis of the simulated spectra would allow for the assignment of specific vibrational modes to the observed experimental bands, such as the characteristic stretches of the peroxide O-O bond, the carbonyl C=O groups, and the nitro NO₂ groups. Without specific computational studies on this compound, a table of simulated frequencies cannot be provided.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Understanding the decomposition mechanism of peroxides is crucial, particularly for energetic materials. Quantum chemical methods provide powerful tools to investigate reaction pathways, identify transition states, and calculate the energetics of these processes. The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the weak O-O bond, initiating a series of radical reactions.

Potential Energy Surface (PES) Scans for Reaction Pathways and Transition States

To investigate the decomposition mechanism, a Potential Energy Surface (PES) scan would be performed. This involves systematically changing a specific geometric parameter, such as the O-O bond length, and calculating the energy at each step. This process allows for the mapping of the reaction coordinate from the reactant to the products.

The highest point on this pathway corresponds to the transition state, which is a first-order saddle point on the PES. The structure of the transition state provides critical information about the geometry of the molecule as the bond breaks. For this compound, the initial step would likely be the elongation and eventual cleavage of the peroxide bond to form two 3,5-dinitrobenzoyloxy radicals. Subsequent reaction pathways for these radicals could also be explored using PES scans.

Calculation of Activation Barriers and Reaction Energetics

Once the reactant, transition state, and product structures are optimized, their energies can be calculated with a high level of theory. The activation barrier, or activation energy (Ea), is the energy difference between the transition state and the reactant. This value is a key determinant of the reaction rate and the thermal stability of the compound.

A representative data table for the energetics of the initial decomposition step would appear as follows, pending the availability of computational data.

Table 2: Hypothetical Calculated Energetics for the Initial Decomposition of this compound (Note: These values are illustrative and not based on actual published research.)

Parameter Calculated Value (kJ/mol)
Activation Energy (Ea) Value
Enthalpy of Reaction (ΔH) Value

Applications in Advanced Organic Synthesis and Material Science Research

Function as a Radical Initiator in Controlled Polymerization Processes

Organic peroxides are a classic example of radical initiators, substances that can generate radical species under relatively mild conditions to initiate polymerization. orgsyn.org The fundamental process involves the homolytic cleavage of the weak oxygen-oxygen bond (O-O) upon heating or irradiation, yielding two acyloxyl radicals. In the case of Bis(3,5-dinitrobenzoyl) peroxide, this decomposition would produce two 3,5-dinitrobenzoyloxyl radicals. These radicals can then initiate the polymerization of vinyl monomers.

The presence of two nitro groups on each phenyl ring significantly influences the properties of the peroxide compared to its unsubstituted counterpart, benzoyl peroxide. The strong electron-withdrawing nature of the nitro groups is expected to destabilize the peroxide bond, leading to a lower decomposition temperature and a faster initiation rate.

FeatureBenzoyl PeroxideThis compound
Structure C₆H₅-C(O)O-OC(O)-C₆H₅(O₂N)₂C₆H₃-C(O)O-OC(O)-C₆H₃(NO₂)₂
Substituents NoneTwo -NO₂ groups per ring
Electronic Effect NeutralStrongly electron-withdrawing
Expected Reactivity StandardHigher reactivity, lower decomposition temperature

This table provides a comparative overview of Benzoyl Peroxide and its dinitro-substituted derivative, highlighting structural and expected reactivity differences.

Application in Living/Controlled Radical Polymerization Methodologies (e.g., ATRP, RAFT in academic contexts)

Living/controlled radical polymerization (L/CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are advanced methods that allow for precise control over polymer molecular weight, architecture, and dispersity.

While conventional free radical polymerization readily employs diacyl peroxides, their use in L/CRP methods like ATRP and RAFT is not typical. ATRP, for instance, generally utilizes a transition metal catalyst in conjunction with an alkyl halide initiator to establish a dynamic equilibrium between active and dormant polymer chains. Similarly, RAFT polymerization achieves control through a chain transfer agent, typically a thioester, which mediates the polymerization process via a reversible transfer mechanism.

The direct application of this compound as a primary initiator in standard ATRP or RAFT protocols is not established in academic literature. Its highly reactive nature and rapid decomposition could potentially interfere with the delicate equilibrium required for a controlled process, possibly leading to a loss of control over the polymerization. However, it could theoretically be used to generate initial radicals in a system that also includes a RAFT agent, although control would depend heavily on the relative rates of initiation and chain transfer.

Impact on Polymer Microstructure and End-Group Functionalization

A key consequence of using a specific radical initiator is the incorporation of initiator fragments at the termini of the resulting polymer chains. When this compound initiates polymerization, the resulting polymer chains would possess 3,5-dinitrobenzoyl or 3,5-dinitrophenyl end-groups (if the initial radical undergoes decarboxylation).

This end-group functionalization can be a deliberate strategy to impart specific properties to the polymer. The dinitrobenzoyl group offers several possibilities for post-polymerization modification:

Chromophoric Labeling: The dinitrophenyl group is a chromophore, allowing for UV-Vis spectroscopic analysis of the polymer or its use in light-sensitive applications.

Reactive Handles: The nitro groups can be chemically reduced to amino groups. These resulting aromatic amine functionalities can then serve as reactive sites for further chemical transformations, such as grafting other molecules onto the polymer chain or cross-linking.

The ability to install these functional groups at the chain ends is a valuable tool in designing polymers for advanced materials, surface modification, and bioconjugation.

Utility as an Oxidizing Agent in Selective Organic Transformations

The electron-deficient nature of this compound suggests its role as a powerful oxidizing agent. Peroxy compounds, in general, are utilized in a variety of oxidative reactions in organic synthesis. The reactivity of these oxidants is often enhanced by the presence of electron-withdrawing substituents, which make the peroxide oxygen atoms more electrophilic.

Electrophilic Aromatic Functionalization Reactions

In electrophilic aromatic functionalization, a reagent introduces an electrophile to an aromatic ring, leading to substitution. While there is no specific research detailing the use of this compound for this purpose, strong oxidants can play an indirect role in such reactions, for example, by regenerating a catalytic species in an oxidation cycle. Given its high reactivity, it could potentially participate in radical-mediated aromatic substitution reactions, where a 3,5-dinitrobenzoyloxyl radical could add to an aromatic substrate.

Oxidation of Specific Organic Substrates (e.g., in Baeyer-Villiger type rearrangements, but strictly excluding product properties related to prohibited elements)

The Baeyer-Villiger oxidation is a well-known reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or peroxide as the oxidant. The reaction's success and rate are highly dependent on the oxidizing power of the peroxy reagent. Electron-withdrawing groups on the peroxyacid significantly increase its reactivity.

Research on Baeyer-Villiger rearrangements has established a clear hierarchy of peracid reactivity. This provides a strong basis for inferring the oxidative potential of this compound. The corresponding peroxyacid, 3,5-dinitroperbenzoic acid, is ranked as one of the more reactive oxidants for this transformation.

PeroxyacidRelative Reactivity
Trifluoroperacetic Acid (CF₃CO₃H)Very High
3,5-Dinitroperbenzoic Acid High
p-Nitroperbenzoic AcidHigh
m-Chloroperoxybenzoic Acid (mCPBA)Moderate
Perbenzoic AcidModerate
Peracetic AcidLow

This table, based on established findings, shows the relative reactivity of various peroxyacids in Baeyer-Villiger oxidations. The high reactivity of the dinitro-substituted variant underscores the potent oxidizing nature imparted by these groups.

Given that this compound can be considered an anhydride (B1165640) of 3,5-dinitroperbenzoic acid, it is expected to function as a similarly potent oxidizing agent, capable of effecting transformations like the Baeyer-Villiger oxidation on a range of ketone substrates.

Mediated Reactions in C-H Bond Functionalization Research

C-H bond functionalization is a frontier in organic chemistry that aims to directly convert ubiquitous C-H bonds into more valuable C-C, C-N, or C-O bonds, often using a metal catalyst and an oxidant. The role of the oxidant in these catalytic cycles is typically to regenerate the active, high-valent state of the metal catalyst (e.g., Pd(II) to Pd(IV)).

While specific studies employing this compound in this context are not available, its high oxidation potential suggests it could theoretically serve this purpose. A powerful oxidant is often required to facilitate the difficult oxidation of the metal center. Its use would be explored in academic settings where highly reactive, specialized reagents are investigated to overcome challenging transformations. However, more common and stable oxidants are generally preferred in established methodologies.

Precursor for the Synthesis of Novel Dinitro-Substituted Organic Compounds and Ligands

The 3,5-dinitrobenzoyl group, typically introduced using 3,5-dinitrobenzoyl chloride, serves as a critical starting point for the synthesis of a wide array of dinitro-substituted organic compounds and ligands. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences the reactivity of the benzoyl group and the aromatic ring itself, paving the way for diverse synthetic transformations.

Pathways to Poly-Nitrated Aromatic Systems

The synthesis of poly-nitrated aromatic compounds is of significant interest for the development of energetic materials and other specialized applications. The 3,5-dinitrobenzoyl moiety is a key precursor in building more complex, highly nitrated systems. For instance, the nitration of aromatic compounds containing a benzoyl group can be influenced by the existing substituents. While direct nitration of benzoyl-containing compounds can be complex, the 3,5-dinitrobenzoyl framework provides a stable, highly activated starting material for further functionalization and construction of larger poly-nitrated structures. Research into the synthesis of aromatic polynitro compounds often involves multi-step reactions where dinitro-substituted precursors are essential for achieving higher degrees of nitration. ucl.ac.uk

One related area of research involves the synthesis of complex molecules like tetranitro-bis(3,5-dinitro-4-chlorobenzoyl) hexaazaisowurtzitane, where a "bis(3,5-dinitro...benzoyl)" structural motif is a key component of a larger, highly nitrated molecule. This highlights the role of dinitrobenzoyl derivatives in constructing energetic compounds.

Derivatives for Functionalized Surfaces and Sensor Research (e.g., dendron derivatives)

The 3,5-dinitrobenzoyl group is instrumental in the development of functionalized surfaces and sensors due to its unique electronic and binding properties. The electron-deficient nature of the dinitrophenyl ring makes it an excellent component for creating charge-transfer complexes and for molecular recognition applications.

Dendron and Dendrimer Derivatives: Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. The surfaces of dendrimers can be modified with 3,5-dinitrobenzoyl groups to create materials with specific functionalities. These functionalized dendrimers have applications in various fields, including drug delivery and materials science. For example, dendrimers with surface modifications can be designed to interact with specific molecules or biological targets. The 3,5-dinitrobenzoyl moiety, with its potential for hydrogen bonding and charge-transfer interactions, is an attractive candidate for such surface functionalization.

The synthesis of dendrimers often involves the use of building blocks that can be iteratively added to create the branched structure. Monomers containing the 3,5-dinitrobenzoyl group can be incorporated into dendritic architectures. For instance, amino acid-based dendrimers are versatile platforms where the terminal amino groups can be reacted with 3,5-dinitrobenzoyl chloride to introduce the dinitrobenzoyl functionality to the dendrimer periphery. google.com

Sensor Research: The 3,5-dinitrobenzoyl group is a well-established derivatizing agent for the detection and quantification of various analytes, particularly alcohols and amines. wikipedia.org The reaction of 3,5-dinitrobenzoyl chloride with an analyte forms a stable derivative with a distinct melting point, facilitating its identification. In the context of sensor research, this reactivity can be exploited to develop chromogenic or fluorogenic sensors. The change in the electronic properties of the dinitrobenzoyl group upon binding to an analyte can lead to a measurable optical response.

Furthermore, the 3,5-dinitrobenzoyl moiety has been incorporated into more complex molecular systems for sensing applications. For example, dinitrobenzamido-TEMPO derivatives have been synthesized, which are stable radicals that can act as oxidizers and exhibit color changes upon reaction with bases, indicating their potential as paramagnetic-chromogenic derivatives. researchgate.net

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Green Synthetic Routes to Aromatic Diacyl Peroxides

The traditional synthesis of aromatic diacyl peroxides often involves hazardous reagents and solvents. A significant future direction is the development of greener synthetic methodologies. This includes the use of hydrogen peroxide as a benign oxidant. rsc.orgbeyondbenign.org Research is focusing on creating efficient catalytic systems, such as those using titanium-containing zeolites, to facilitate the reaction of carboxylic acids with hydrogen peroxide, minimizing waste and environmental impact. nankai.edu.cn The development of solvent-free or "dry" impregnation techniques, where a solid organometallic complex is ground with a dealuminated zeolite, represents a scalable and eco-friendly approach. nankai.edu.cn These methods aim to improve atom economy and reduce the use of hazardous substances, aligning with the principles of green chemistry. rsc.orgbeyondbenign.org

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Elucidation

Understanding the intricate reaction mechanisms of diacyl peroxides is crucial for controlling their reactivity. Ultrafast spectroscopic techniques, such as femtosecond infrared (IR) spectroscopy, are powerful tools for observing the transient species formed during peroxide decomposition. acs.orgnih.gov These methods allow for the real-time tracking of bond cleavage and the formation of radical intermediates on a picosecond timescale. acs.orgnih.gov For instance, studies on similar peroxides have shown that the fragmentation rate is dependent on the solvent and the lifetime of the excited state. acs.orgnih.gov By applying these techniques to bis(3,5-dinitrobenzoyl) peroxide, researchers can gain unprecedented insights into its decomposition pathways, including the dynamics of O-O bond homolysis and subsequent decarboxylation. researchgate.netrsc.org This knowledge is essential for optimizing existing applications and designing new reactions.

Integration of Machine Learning and Artificial Intelligence for Reactivity Prediction and Reaction Design

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) offers exciting possibilities for accelerating discovery. aaai.org ML models can be trained on existing experimental data to predict the reactivity of peroxides under various conditions. researchgate.netyoutube.com This predictive power can guide the design of new experiments, optimizing reaction outcomes and minimizing the need for extensive trial-and-error screening. youtube.com For example, AI can be used to formulate reaction arrays for high-throughput experimentation, rapidly identifying optimal conditions for specific transformations. chemrxiv.org In the context of this compound, ML could predict its efficiency as a radical initiator in complex polymerization reactions or its potential in late-stage functionalization of bioactive molecules. rsc.orgnumberanalytics.com

Exploration of Unconventional Reactivity Patterns in Complex Chemical Environments

While the primary reactivity of diacyl peroxides involves radical generation, there is growing interest in their less conventional reaction modes. researchgate.netrsc.org In complex chemical environments, this compound may exhibit unique reactivity. For instance, its interaction with transition metals can lead to novel catalytic cycles and the formation of unexpected products. researchgate.net Furthermore, the influence of the reaction medium, including solvent polarity and viscosity, on the distribution of decomposition products warrants further investigation. nih.gov The study of these unconventional pathways could lead to the discovery of new synthetic transformations and a more comprehensive understanding of the chemical behavior of diacyl peroxides.

Development of this compound as a Tool in Supramolecular Chemistry and Self-Assembly Research

The rigid structure and electron-deficient aromatic rings of this compound make it an intriguing candidate for applications in supramolecular chemistry. The potential for this molecule to participate in self-assembly processes, driven by non-covalent interactions, is an emerging area of research. By analogy with other peptide-based systems that self-assemble into nanostructures, the specific functionalities of this compound could be harnessed to create ordered materials with unique properties. nih.gov For example, it could be incorporated into larger molecular architectures to influence their shape and function, potentially leading to the development of new sensors, catalysts, or materials with tailored electronic properties.

Interactive Data Table: Properties of Compounds Mentioned

Compound NameChemical FormulaMolar Mass ( g/mol )Key Role
This compoundC₁₄H₆N₄O₁₂422.22Radical Initiator, Oxidant
Hydrogen PeroxideH₂O₂34.01Green Oxidant
Titanium(IV) IsopropoxideC₁₂H₂₈O₄Ti284.22Catalyst Precursor
3,5-Dinitrobenzoic AcidC₇H₄N₂O₆212.12Precursor

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(3,5-dinitrobenzoyl) Peroxide in a laboratory setting?

  • Methodological Answer : Synthesis typically involves controlled radical coupling of 3,5-dinitrobenzoyl chloride precursors under inert atmospheres. Purification via recrystallization using non-polar solvents (e.g., hexane) minimizes residual reactants. Safety protocols for peroxides, such as avoiding friction or shock during handling, must be prioritized . Computational tools like REAXYS or PISTACHIO databases can predict viable synthetic routes by analyzing reaction feasibility and stability of intermediates .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and FTIR spectroscopy confirm functional groups and structural integrity. X-ray crystallography provides definitive bond-length and molecular packing data. Purity is assessed via HPLC with UV detection, calibrated against NIST-validated reference standards . Thermal gravimetric analysis (TGA) monitors decomposition profiles to identify impurities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the thermal stability of this compound under varying conditions?

  • Methodological Answer : Employ a factorial design to test variables like temperature (50–150°C), solvent polarity, and stabilizer additives (e.g., phlegmatizers). Use differential scanning calorimetry (DSC) to measure exothermic peaks and identify decomposition thresholds. Statistical tools like ANOVA analyze interactions between variables, while kinetic models (e.g., Arrhenius plots) quantify degradation rates . Reference safety protocols for peroxide handling during thermal testing .

Q. What strategies can resolve contradictions in reported kinetic data for the decomposition of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or inconsistent measurement techniques. Standardize experimental conditions (e.g., solvent purity, inert gas environment) and validate methods via inter-laboratory comparisons. Apply multivariate regression to isolate confounding variables. Cross-reference data with theoretical frameworks, such as transition state theory, to reconcile mechanistic inconsistencies .

Q. How should theoretical frameworks guide the investigation of reaction mechanisms involving this compound?

  • Methodological Answer : Link experiments to radical initiation/chain-propagation theories. Use density functional theory (DFT) simulations to model bond dissociation energies and intermediate stability. Validate predictions against spectroscopic data (e.g., EPR for radical detection). Align findings with established peroxide decomposition pathways, such as Russell or β-scission mechanisms .

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Methodological Answer : Follow hazard classifications for peroxides, including storage at <25°C in flame-resistant containers. Use anti-static equipment and avoid metal catalysts. Implement emergency protocols for spills (e.g., sand dilution, not water). Document risk assessments and train personnel using institutional SOPs for peroxide handling .

Q. How can computational models improve synthetic route predictions for this compound?

  • Methodological Answer : Tools like BKMS_METABOLIC or REAXYS_BIOCATALYSIS analyze reaction plausibility by scoring precursor compatibility and energy barriers. Set minimum plausibility thresholds (e.g., >0.01) to filter viable pathways. Cross-validate predictions with small-scale lab trials to refine algorithmic accuracy .

Key Considerations

  • Data Validation : Always cross-check experimental results with authoritative databases (e.g., NIST Chemistry WebBook) to ensure reproducibility .
  • Theoretical Alignment : Ground hypotheses in existing frameworks (e.g., radical chemistry) to enhance methodological rigor .
  • Safety Compliance : Adhere to institutional SOPs and hazard classifications to mitigate risks during synthesis and analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.